molecular formula C16H23N5O B2685332 2-methyl-4-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine CAS No. 2380056-49-3

2-methyl-4-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B2685332
CAS No.: 2380056-49-3
M. Wt: 301.394
InChI Key: MZUSBNGJKNGMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the triazole and piperidine moieties. Researchers have reported various synthetic routes, which typically employ reagents like 1,2,4-triazole derivatives , piperidines , and pyridine precursors . Spectroscopic techniques such as IR , ¹H-NMR , Mass spectroscopy , and Elemental analysis confirm the structures of the synthesized derivatives .


Physical and Chemical Properties Analysis

  • Melting Point : The compound’s melting point lies within the range of 121–123°C .

Safety and Hazards

  • Toxicity : The cytotoxic activities of this compound have been evaluated against human cancer cell lines (MCF-7, Hela, and A549). Some derivatives exhibit promising cytotoxicity, but safety profiles against normal cells (e.g., MRC-5) are also crucial .

Properties

IUPAC Name

2-methyl-4-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-14-12-16(2-5-17-14)22-13-15-3-7-20(8-4-15)10-11-21-9-6-18-19-21/h2,5-6,9,12,15H,3-4,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUSBNGJKNGMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)CCN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.